molecular formula C18H12N4O5 B7704751 6-methoxy-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-methoxy-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No. B7704751
M. Wt: 364.3 g/mol
InChI Key: YWEBIVFYOAOUMH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-quinolones are interesting due to their pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Synthesis Analysis

The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many studies . These compounds display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Molecular Structure Analysis

X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

These compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .


Physical And Chemical Properties Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Scientific Research Applications

Antimicrobial Activity

The quinoline scaffold has been explored for its antimicrobial potential. Researchers have investigated derivatives of 4-hydroxy-2-quinolones, including our compound of interest. These derivatives exhibit antibacterial and antifungal activities. Their mode of action involves disrupting essential cellular processes in microorganisms, making them promising candidates for novel antimicrobial agents .

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, quinones, the parent heterocycle, have been used as drugs isolated from naturally occurring compounds .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

properties

IUPAC Name

6-methoxy-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5/c1-26-13-5-6-15-11(8-13)9-14(17(23)19-15)16-20-18(27-21-16)10-3-2-4-12(7-10)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEBIVFYOAOUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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